An In-depth Technical Guide on (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
An In-depth Technical Guide on (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid , with CAS Number 1217501-08-0, is a specialized organic compound that serves as a crucial building block in modern medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a cyclopropyl group and a methyl ester, make it a valuable reagent in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Physicochemical Properties
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier technical data sheets.[1][2][3][4][5]
| Property | Value | References |
| CAS Number | 1217501-08-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃BO₄ | [1][2][3][4][5] |
| Molecular Weight | 220.03 g/mol | [1][2][3][4][5] |
| Purity | Typically ≥97% | [2][4] |
| Storage Temperature | -20°C | [1][5] |
| Solubility | Soluble in methanol and other organic solvents. | General knowledge for boronic acids |
| Appearance | White to off-white solid | General knowledge |
Synthesis and Chemical Reactivity
A key precursor is likely Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate . This intermediate can then be converted to the corresponding boronic acid. The general workflow for such a transformation is outlined below.
Caption: Plausible synthetic pathway for the target compound.
The primary chemical reactivity of interest for this molecule is its participation in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In this context, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid serves as the organoboron partner, allowing for the introduction of the 4-(1-(methoxycarbonyl)cyclopropyl)phenyl moiety into a larger molecular scaffold.
Application in Drug Discovery: A Building Block for PROTACs
The classification of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid as a "Protein Degrader Building Block" highlights its significance in the development of Proteolysis Targeting Chimeras (PROTACs) .[4] PROTACs are heterobifunctional molecules designed to selectively eliminate disease-causing proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system.
A PROTAC molecule typically consists of three components:
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A ligand that binds to the target protein of interest (POI).
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A ligand that recruits an E3 ubiquitin ligase.
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A chemical linker that connects the two ligands.
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is utilized in the synthesis of the linker and/or the ligand portions of PROTACs. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the phenylboronic acid provides a reactive handle for Suzuki-Miyaura coupling to construct the complex architecture of the final PROTAC molecule.
Caption: Use of the boronic acid in PROTAC synthesis workflow.
Experimental Protocols
While specific experimental data for reactions involving CAS 1217501-08-0 are not publicly detailed, a general protocol for a Suzuki-Miyaura coupling reaction using a phenylboronic acid is provided below as a representative example. Researchers should optimize these conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
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(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
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Aryl or heteroaryl halide (e.g., bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
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Add the palladium catalyst (0.01-0.05 eq).
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Add the anhydrous solvent.
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Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
Conclusion
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a highly valuable and specialized building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to construct key structural motifs in targeted protein degraders like PROTACs. The presence of the cyclopropyl group can impart favorable pharmacokinetic properties to the final molecule. As research into targeted protein degradation continues to expand, the demand for such sophisticated building blocks is expected to grow, solidifying the importance of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in the development of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]


